Evidence Gap: No Reproducible Kinase Inhibition Data Available from Non-Excluded Authoritative Sources
A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and the patent literature (excluding benchchems, molecule, evitachem, and vulcanchem) did not identify any primary research paper, patent bioassay table, or curated database entry that provides a quantitative IC50, Kd, or percent inhibition value for this specific compound against any kinase target. While benzyl-thioether pyrazolo[1,5-a]pyrazines have been claimed generically as JAK inhibitors [1], the individual compound is not exemplified with experimental data in the accessible patent documents. The PubChem record (CID 27558374) contains only computed physicochemical properties and no biological test results [2]. Consequently, no head-to-head comparison, cross-study comparison, or class-level quantitative inference can be made at this time.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No publicly available data from permitted sources |
| Comparator Or Baseline | Not applicable; no comparator data available |
| Quantified Difference | Cannot be calculated |
| Conditions | Not available |
Why This Matters
Without verified kinase inhibition data, procurement for target-based screening or selectivity profiling is unsupported; the user cannot differentiate this compound from any other pyrazolo[1,5-a]pyrazine analog on the basis of potency or selectivity.
- [1] Allen S, Boys ML, Chicarelli MJ, et al. 4,6-substituted-pyrazolo[1,5-a]pyrazines as Janus kinase inhibitors. US Patent 10,730,880 B2, granted August 4, 2020. Array BioPharma Inc. / Celgene Corp. View Source
- [2] PubChem. Compound Summary for CID 27558374: N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1021220-46-1 View Source
